molecular formula C14H20ClNO2 B1462452 2-chloro-N-(ethoxymethyl)-N-(2-isopropylphenyl)acetamide CAS No. 1049873-10-0

2-chloro-N-(ethoxymethyl)-N-(2-isopropylphenyl)acetamide

Cat. No. B1462452
CAS RN: 1049873-10-0
M. Wt: 269.77 g/mol
InChI Key: WGFZEMNIICNKIN-UHFFFAOYSA-N
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Description

2-Chloro-N-(ethoxymethyl)-N-(2-isopropylphenyl)acetamide, commonly referred to as CEMIPA, is an organic compound belonging to the class of amides. It is a colorless solid with a molecular formula of C13H19ClNO2 and a molecular weight of 246.7 g/mol. CEMIPA is a versatile compound that has a wide range of applications in the field of chemistry, particularly in the synthesis of drugs and other compounds.

Scientific Research Applications

Herbicide Metabolism and Carcinogenicity Studies

A comprehensive study by Coleman et al. (2000) explored the metabolic pathways of chloroacetamide herbicides, including Acetochlor, in human and rat liver microsomes. This research is crucial for understanding how these compounds are processed in living organisms and their potential carcinogenicity. The study found that acetochlor and similar herbicides undergo metabolic activation pathways leading to DNA-reactive products, which may contribute to their carcinogenic properties observed in rats.

Anticancer Drug Development

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor. This research, published in Molecular Crystals and Liquid Crystals, showcases the potential of chloroacetamide derivatives in the development of new anticancer drugs.

Environmental Impact and Biodegradation

Wang et al. (2015) investigated the biodegradation of acetochlor, revealing the involvement of the cytochrome P450 system EthBAD in the N-deethoxymethylation of acetochlor by Rhodococcus sp. strain T3-1. This study, documented in Applied and Environmental Microbiology, contributes to the understanding of how environmental microorganisms can break down and potentially detoxify herbicide pollutants.

Ground Water Monitoring

The Acetochlor Registration Partnership conducted a seven-year ground water monitoring program to assess the presence of acetochlor and its degradation products in groundwater across several states. This study, as reported by De Guzman et al. (2005) in the Journal of Environmental Quality, provides crucial insights into the environmental persistence and mobility of chloroacetamide herbicides and their potential impact on water quality.

Antibody Production and Detection Method Development

Yakovleva et al. (2002) generated specific polyclonal antibodies against acetochlor and developed a polarization fluoroimmunoassay for detecting acetochlor in water samples. Published in the International Journal of Environmental Analytical Chemistry, this research highlights the development of sophisticated detection methods for monitoring environmental exposure to herbicides.

properties

IUPAC Name

2-chloro-N-(ethoxymethyl)-N-(2-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-4-18-10-16(14(17)9-15)13-8-6-5-7-12(13)11(2)3/h5-8,11H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFZEMNIICNKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN(C1=CC=CC=C1C(C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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